2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride
Description
This compound is a hydrazone Schiff base derivative featuring a quinoline moiety at the 8-position and a methoxyphenol backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for catalytic and coordination chemistry applications .
Properties
IUPAC Name |
2-methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUTNMTFAJFPD-YLFUTEQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine and subsequent methoxyphenol substitution. This requires precise control of reaction conditions, including temperature, pH, and solvents, to ensure the desired product is formed.
Industrial Production Methods: In an industrial setting, the production may involve large-scale reactors with automated control systems to maintain optimal conditions for synthesis. Various purification steps, such as crystallization or chromatography, are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type provides different avenues for exploring its chemical behavior.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time must be carefully optimized.
Major Products Formed: The primary products from these reactions vary depending on the pathway taken, but can include various substituted quinoline and methoxyphenol derivatives, each with unique properties.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, possibly as a lead compound for drug development.
Medicine: Explored for its pharmacological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Applied in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and thereby influencing biochemical pathways. For example, it may inhibit a specific enzyme, leading to changes in cellular processes that can be leveraged for therapeutic purposes.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
- Quinoline-containing analogs (e.g., MQIP, BQIP) exhibit π-π stacking interactions in crystal structures, stabilizing coordination polymers or metal complexes .
Metal Complex Formation
Comparison :
- Palladium complexes of phenylimino analogs show high catalytic efficiency in Heck reactions, suggesting the target compound’s hydrazone-based complexes may exhibit modified reactivity due to stronger electron donation .
Physicochemical and Crystallographic Properties
Crystallographic Data
Insights :
Biological Activity
2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride typically involves the reaction of 2-methoxy-6-formylphenol with quinolin-8-ylhydrazine under acidic conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques and Results
| Technique | Observation |
|---|---|
| FTIR | Characteristic peaks for C=N stretching around 1600 cm⁻¹ |
| NMR | Signals corresponding to aromatic protons and imine proton at ~8.42 ppm |
| MS | Molecular ion peak at m/z 257 indicating the molecular weight |
Antioxidant Activity
Research has shown that compounds similar to 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.
Case Study: A study demonstrated that related Schiff base compounds showed an EC50 value of approximately 10.46 ppm in DPPH assays, indicating potent antioxidant activity .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method is utilized to assess efficacy.
Case Study: In vitro studies revealed that derivatives of similar structures exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The MIC values ranged from 25 to 100 ppm depending on the specific derivative tested .
Anticancer Activity
Quinoline derivatives have been recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Research Findings: Studies indicate that compounds with a quinoline moiety can inhibit dihydrofolate reductase (DHFR), a target for cancer chemotherapy, suggesting that 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride may also exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
